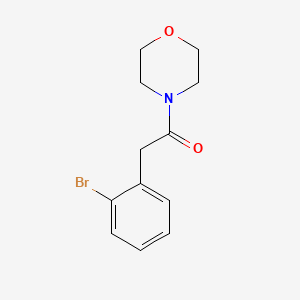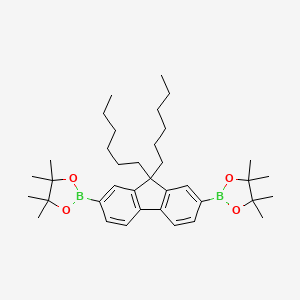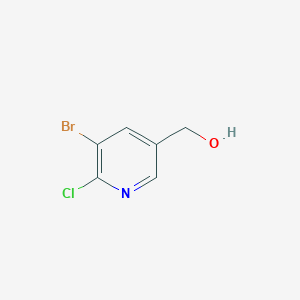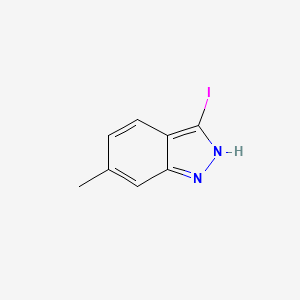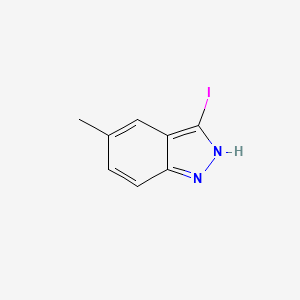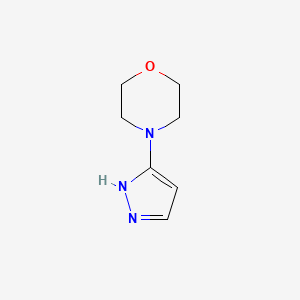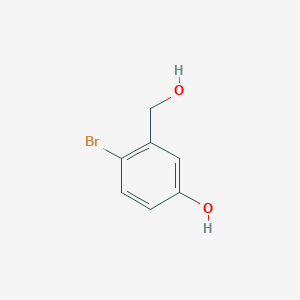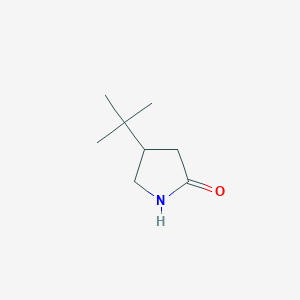
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
Descripción general
Descripción
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the Werner (WRN) helicase . The WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound acts as an inhibitor of the WRN helicase . It binds to the active site of the enzyme, preventing it from unwinding the DNA and thus inhibiting DNA replication and repair . This leads to the accumulation of DNA damage and replication stress in the cells, which can inhibit the growth of cancer cells .
Biochemical Pathways
The inhibition of WRN helicase by this compound affects several key biochemical pathways involved in DNA repair and replication. These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . The inhibition of these pathways leads to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its metabolic stability and bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. By inhibiting the WRN helicase and disrupting DNA repair and replication, the compound induces genomic instability in cancer cells, leading to their death .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and oxidases. For instance, it has been reported that quinazoline derivatives, including this compound, can inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics and endogenous compounds . The inhibition of aldehyde oxidase by this compound can lead to altered metabolic pathways and potential therapeutic effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that quinazoline derivatives, including this compound, can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific active sites on target enzymes and proteins. This binding can result in the inhibition or activation of the target biomolecules, depending on the nature of the interaction. For instance, the inhibition of aldehyde oxidase by this compound is mediated by the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . The long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound has been shown to exert therapeutic effects by inhibiting specific enzymes and modulating cell signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. One of the key enzymes that this compound interacts with is aldehyde oxidase, which plays a role in the oxidation and metabolism of various substrates . The inhibition of aldehyde oxidase by this compound can lead to altered metabolic flux and changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular binding proteins, which can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . The localization of this compound within the nucleus is particularly relevant for its effects on gene expression, as it can interact with nuclear proteins and transcription factors to modulate transcriptional activity.
Métodos De Preparación
The synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzonitrile and trifluoroacetic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.
Industry: It is used in the development of new materials and chemical processes .
Comparación Con Compuestos Similares
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine can be compared with other similar compounds, such as:
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based drug used in cancer therapy.
Gefitinib: A quinazoline compound known for its efficacy in treating certain types of cancer
These compounds share a similar quinazoline core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in terms of its trifluoromethyl and bromo substituents.
Propiedades
IUPAC Name |
6-bromo-2-(trifluoromethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULKCZSSDBZSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610191 | |
| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929379-35-1 | |
| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



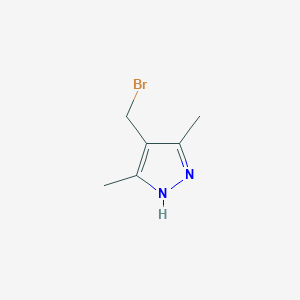
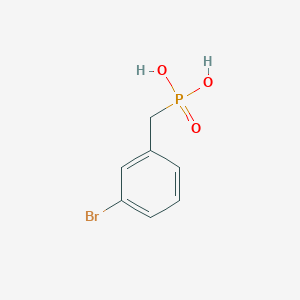
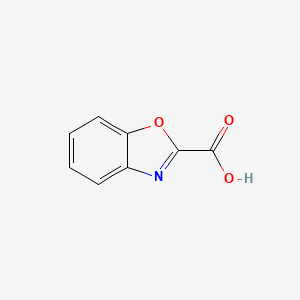
![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)
